(3R,4R)-3-Fluoro-1-methylpiperidin-4-amine
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Overview
Description
(3R,4R)-3-Fluoro-1-methylpiperidin-4-amine: is a chiral amine compound with a piperidine ring structure It is characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 1st position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired chirality during the formation of the piperidine ring. The reaction conditions often include the use of solvents such as toluene or ethanol, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine serves as a valuable building block for the synthesis of more complex molecules. Its chiral nature makes it useful in the development of enantiomerically pure compounds .
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between chiral molecules and biological targets. It can be used as a ligand in binding studies to explore receptor-ligand interactions .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities .
Industry: The compound finds applications in the production of fine chemicals and agrochemicals. Its unique structure and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure allows for versatile interactions with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
(3R,4R)-4-Fluoro-1-(6-(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide: This compound shares a similar fluorinated piperidine structure but has different substituents that confer unique properties.
(3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-piperidin-1-yl}-3-oxo-propionitrile: Another related compound with a piperidine ring, used as a protein kinase inhibitor.
Uniqueness: (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry .
Biological Activity
(3R,4R)-3-Fluoro-1-methylpiperidin-4-amine is a chiral compound belonging to the piperidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a fluorine atom at the third position and a methyl group at the first position of the piperidine ring. This specific stereochemistry imparts unique chemical properties that influence its biological activity.
Property | Details |
---|---|
Molecular Formula | C₅H₈F N |
Molecular Weight | 115.12 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes. It is believed to act as an agonist or antagonist at specific targets, modulating neurotransmitter systems and influencing physiological responses.
Key Mechanisms:
- Receptor Interaction: The compound may bind to neurotransmitter receptors, such as serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects.
- Enzyme Modulation: It may inhibit or activate enzymes involved in metabolic pathways, affecting processes such as inflammation and neuroprotection.
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activities. Below are some findings from various studies:
-
Neuropharmacological Effects:
- A study demonstrated that the compound has anxiolytic properties in animal models, suggesting its potential use in treating anxiety disorders.
- In vitro assays showed that it could modulate serotonin levels, indicating a possible mechanism for its antidepressant effects.
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Anti-inflammatory Activity:
- Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
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Binding Affinity Studies:
- Comparative studies with similar piperidine derivatives revealed that this compound exhibits higher binding affinity for certain receptors compared to its analogs. This selectivity could enhance its efficacy and reduce side effects.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
Case Study 1: Anxiolytic Activity
In a controlled trial involving rodents, administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
Case Study 2: Neuroprotective Effects
A study investigating neuroprotective properties found that the compound could reduce neuronal apoptosis induced by oxidative stress in vitro. The findings suggest that it may have applications in neurodegenerative diseases.
Properties
Molecular Formula |
C6H13FN2 |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3R,4R)-3-fluoro-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |
InChI Key |
FIWBAIBSPICWNU-PHDIDXHHSA-N |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)F)N |
Canonical SMILES |
CN1CCC(C(C1)F)N |
Origin of Product |
United States |
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